3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide
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Overview
Description
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.18 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzenesulfonyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine.
Reaction Mechanism: The sulfonyl chloride reacts with the amine group of cyclopropylamine to form the sulfonamide bond, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-cyclopropyl-3-methoxybenzamide: This compound has a similar structure but lacks the sulfonamide group.
3-bromo-4-methoxybenzenesulfonamide: This compound lacks the cyclopropyl group.
The presence of the cyclopropyl group and the sulfonamide group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBKUKITYFSDCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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